![molecular formula C19H21N7O2 B4659084 N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B4659084.png)
N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Overview
Description
N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolyl-pyridazinyl moiety, and a piperazine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the pyrazolyl-pyridazinyl moiety can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds. The final step often involves coupling these intermediates with piperazine-1-carboxamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazolyl-pyridazinyl moiety can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with palladium on carbon for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the pyrazolyl-pyridazinyl moiety can produce a dihydro derivative.
Scientific Research Applications
N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyrazolyl-pyridazinyl compounds, such as:
- N-(2-methoxyphenyl)-4-(pyridazin-3-yl)piperazine-1-carboxamide
- N-(2-methoxyphenyl)-4-(1H-pyrazol-1-yl)piperazine-1-carboxamide
Uniqueness
What sets N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets. This makes it a versatile compound with significant potential in various fields of research.
Biological Activity
N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 393.4 g/mol. Its structure comprises several functional groups, including a methoxyphenyl group, a piperazine ring, a pyrazole moiety, and a pyridazine ring, which contribute to its diverse biological activities.
Property | Value |
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Molecular Formula | C20H23N7O2 |
Molecular Weight | 393.4 g/mol |
CAS Number | 1014089-64-5 |
The biological activity of this compound is attributed to its interactions with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, influencing pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties , particularly against Mycobacterium tuberculosis. In studies evaluating its efficacy, compounds with similar structural motifs demonstrated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against this pathogen . The compound's potential as an anti-tubercular agent is promising, warranting further investigation into its effectiveness and mechanism.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activity . Derivatives of pyrazole and pyridazine compounds have shown to inhibit inflammatory pathways effectively. For instance, certain derivatives exhibited IC50 values in the nanomolar range against inflammatory markers such as IL-8 . This suggests that this compound may possess similar properties.
Cytotoxicity Studies
In cytotoxicity assessments, compounds related to this structure have been evaluated on human embryonic kidney (HEK-293) cells, demonstrating low toxicity levels. The most active compounds were found to be non-toxic at effective concentrations, indicating a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anti-tubercular Studies : A series of derivatives were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis, revealing significant activity at low concentrations .
- Inflammation Models : In vivo models demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to established treatments, indicating potential for clinical application in inflammatory diseases .
- Cytotoxicity Assessments : Evaluations on HEK-293 cells showed that most derivatives maintained low cytotoxicity while exhibiting potent biological activities, suggesting a balance between efficacy and safety .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-16-6-3-2-5-15(16)21-19(27)25-13-11-24(12-14-25)17-7-8-18(23-22-17)26-10-4-9-20-26/h2-10H,11-14H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGLPNULBUKLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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